molecular formula C25H20OSSi B11953698 S-(Triphenylsilyl) benzenecarbothioate CAS No. 18832-18-3

S-(Triphenylsilyl) benzenecarbothioate

Cat. No.: B11953698
CAS No.: 18832-18-3
M. Wt: 396.6 g/mol
InChI Key: IDRSZHXYGGLFPJ-UHFFFAOYSA-N
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Description

S-(TRIPHENYLSILYL)THIOBENZOATE: is an organosilicon compound with the molecular formula C25H20OSSi It is a thiobenzoate ester where the sulfur atom is bonded to a triphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-(TRIPHENYLSILYL)THIOBENZOATE typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

PhC(O)Cl+PhSiH3PhC(O)S-SiPh3+HCl\text{PhC(O)Cl} + \text{PhSiH}_3 \rightarrow \text{PhC(O)S-SiPh}_3 + \text{HCl} PhC(O)Cl+PhSiH3​→PhC(O)S-SiPh3​+HCl

Industrial Production Methods: While specific industrial production methods for S-(TRIPHENYLSILYL)THIOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: S-(TRIPHENYLSILYL)THIOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The triphenylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiobenzoates.

Scientific Research Applications

S-(TRIPHENYLSILYL)THIOBENZOATE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(TRIPHENYLSILYL)THIOBENZOATE involves its ability to participate in nucleophilic substitution reactions. The triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act as a nucleophile in various chemical reactions. This stabilization is crucial for its effectiveness in forming carbon-sulfur bonds and other related transformations.

Comparison with Similar Compounds

  • Triphenylmethyl thiobenzoate
  • Triphenylsilyl thiophenol
  • Triphenylsilyl thioacetate

Comparison: S-(TRIPHENYLSILYL)THIOBENZOATE is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other similar compounds. For instance, triphenylmethyl thiobenzoate has a triphenylmethyl group instead of a triphenylsilyl group, leading to differences in reactivity and stability. The triphenylsilyl group provides enhanced stability and reactivity in nucleophilic substitution reactions, making S-(TRIPHENYLSILYL)THIOBENZOATE a valuable compound in synthetic chemistry .

Properties

CAS No.

18832-18-3

Molecular Formula

C25H20OSSi

Molecular Weight

396.6 g/mol

IUPAC Name

S-triphenylsilyl benzenecarbothioate

InChI

InChI=1S/C25H20OSSi/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

IDRSZHXYGGLFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)S[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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